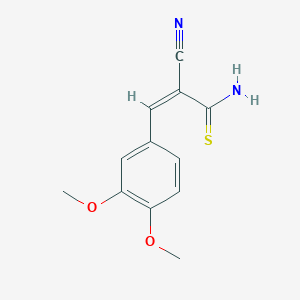

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide

Description

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide is a synthetic organic compound characterized by a propenethioamide backbone substituted with a cyano group (–C≡N) and a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy substitution on the aromatic ring enhances lipophilicity and may influence binding interactions in biological systems, while the thioamide group (–C(=S)–NH₂) introduces unique electronic and hydrogen-bonding properties.

Properties

IUPAC Name |

(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(6-11(10)16-2)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUZDUSVCVJDGL-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=S)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=S)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile. This intermediate is then reacted with thioamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the dimethoxyphenyl group can participate in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- 3,4-Dimethoxyphenyl Group : Present in all listed compounds, this moiety is associated with improved membrane permeability and π-π stacking interactions. In TMC, dual 3,4-dimethoxyphenyl groups enhance metabolic stability by blocking oxidation sites .

- Thioamide vs.

- Biological Activity: While TMC and DMCHC () show confirmed DNMT1 inhibition, the neurotrophic activity of styrylcyclohexene derivatives () highlights the role of conjugated systems in cell signaling. The target compound’s cyano group could modulate reactivity or toxicity profiles.

Pharmacokinetic and Stability Considerations

- Metabolic Stability: TMC and DMCHC were designed to resist rapid metabolism by modifying phenolic and methylene groups, a strategy absent in the target compound, which retains a reactive cyano group .

- Bioavailability : Curcumin analogs (e.g., TMC) suffer from low oral bioavailability due to poor absorption and rapid conjugation. The thioamide group in the target compound may improve solubility but requires empirical validation .

Biological Activity

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H13N2O2S

- Molecular Weight : 249.31 g/mol

- CAS Registry Number : 68029-52-7

The compound features a cyano group, a propenethioamide backbone, and methoxy-substituted phenyl groups, which are known to influence its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by Murdock et al. (1993) demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including P388 leukemia cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 Leukemia | 5.0 | Induction of apoptosis |

| HeLa Cells | 7.5 | Inhibition of DNA synthesis |

| MCF-7 Breast Cancer | 10.0 | Cell cycle arrest |

The data suggests that the compound's efficacy varies across different cell types, indicating a selective action that could be exploited for targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies have shown that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- DNA Interaction : It shows potential for binding to DNA, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.